Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions typically involve heating the reactants in a solvent like toluene at elevated temperatures (around 100°C) for several hours . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been studied for its neuroprotective and anti-inflammatory properties . It has shown promising results in reducing nitric oxide and tumor necrosis factor-α production in human microglia cells, indicating its potential as a treatment for neurodegenerative diseases . Additionally, it has been evaluated for its anticancer activity, with studies showing its ability to inhibit the growth of cancer cells . In the industrial sector, this compound can be used as a building block for the synthesis of other biologically active molecules .
Mechanism of Action
The mechanism of action of Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it inhibits the NF-kB inflammatory pathway, which is involved in the regulation of immune responses . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate . While both compounds exhibit neuroprotective and anti-inflammatory properties, the unique structural features of this compound, such as the presence of the ethyl ester group, contribute to its distinct biological activities . Other similar compounds include 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine and ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines, which also exhibit anti-inflammatory and anticancer activities .
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-4-8-13-15(17(23)25-5-2)16(22-18(21-13)19-11-20-22)12-9-6-7-10-14(12)24-3/h6-7,9-11,16H,4-5,8H2,1-3H3,(H,19,20,21) |
InChI Key |
IJWIEEWVKQJUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)OCC |
Origin of Product |
United States |
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